molecular formula C7H10O2 B2977803 2-Cyclobutylprop-2-enoic acid CAS No. 42809-55-2

2-Cyclobutylprop-2-enoic acid

Cat. No.: B2977803
CAS No.: 42809-55-2
M. Wt: 126.155
InChI Key: YMHGHROEOJJYIT-UHFFFAOYSA-N
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Description

2-Cyclobutylprop-2-enoic acid is a synthetic compound belonging to the class of carboxylic acids. It is characterized by a cyclobutyl ring attached to a propenoic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylprop-2-enoic acid typically involves the reaction of cyclobutylmethyl bromide with a base to form cyclobutylmethyl anion, which is then reacted with propenoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The process may involve multiple purification steps, including distillation and crystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products:

    Oxidation: Cyclobutyl ketone or cyclobutyl aldehyde.

    Reduction: Cyclobutyl alcohol or cyclobutane.

    Substitution: Cyclobutyl chloride or cyclobutyl bromide

Scientific Research Applications

2-Cyclobutylprop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclobutylprop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic processes within cells .

Comparison with Similar Compounds

    Cyclobutylmethanol: Similar in structure but with a hydroxyl group instead of a carboxyl group.

    Cyclobutylamine: Contains an amine group instead of a carboxyl group.

    Cyclobutyl chloride: Has a chloride group instead of a carboxyl group.

Uniqueness: 2-Cyclobutylprop-2-enoic acid is unique due to its combination of a cyclobutyl ring and a propenoic acid group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-cyclobutylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5(7(8)9)6-3-2-4-6/h6H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHGHROEOJJYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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